Jervine hydrochloride

Pharmacokinetics In Vivo Pharmacology Drug Development

Jervine hydrochloride (CAS 60326-37-6) is the preferred Smoothened antagonist for Hh pathway studies requiring high oral bioavailability (60.0%, 1.8× cyclopamine). It inhibits Hh signaling without inducing apoptosis in erythroleukemia models—unlike cyclopamine—enabling cleaner dissection of proliferation pathways. Offers ~22% greater antifungal potency (IC50 13.74 vs 17.60 μM). Intermediate Smo potency (IC50 500–700 nM) between cyclopamine and vismodegib makes it ideal for SAR studies and HTS calibration.

Molecular Formula C27H40ClNO3
Molecular Weight 462.07
CAS No. 60326-37-6
Cat. No. B608181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJervine hydrochloride
CAS60326-37-6
SynonymsJervine HCl;  Jervine hydrochloride; 
Molecular FormulaC27H40ClNO3
Molecular Weight462.07
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1.Cl
InChIInChI=1S/C27H39NO3.ClH/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2;/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3;1H/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-;/m0./s1
InChIKeyBTHSHLDGBOARGK-AVEQMEPMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Jervine Hydrochloride (CAS 60326-37-6) for Hedgehog Pathway Research: Procurement-Relevant Baseline


Jervine hydrochloride (CAS 60326-37-6) is the hydrochloride salt form of jervine (11-ketocyclopamine), a naturally occurring steroidal alkaloid isolated from Veratrum plant species including Veratrum californicum and Veratrum nigrum [1]. As a structurally close analog of cyclopamine, jervine functions as a Smoothened (Smo) antagonist that blocks Sonic Hedgehog (Shh) signaling with a reported IC50 range of 500–700 nM in s12 cells [2]. Jervine is primarily used as a molecular probe in developmental biology for studying Hedgehog pathway inhibition and as a reference compound in cancer research involving Hh pathway dysregulation [3].

Why Cyclopamine or Vismodegib Cannot Substitute for Jervine Hydrochloride in Research Procurement


Despite sharing the same Smoothened target and a close structural scaffold with cyclopamine, jervine exhibits distinct pharmacological and biopharmaceutical properties that preclude generic substitution in research applications. Critically, jervine demonstrates substantially higher oral bioavailability (60.0%) compared to cyclopamine (33%), a 1.8-fold difference that directly impacts in vivo dosing and experimental design [1]. Furthermore, jervine and cyclopamine display divergent cellular effects in human erythroleukemia models, where cyclopamine induces apoptosis while jervine does not, despite both upregulating COX-2 through distinct mechanistic pathways [2]. In antifungal screening, jervine (IC50 = 13.74 μM) exhibited modestly greater potency than cyclopamine (IC50 = 17.60 μM) against wild-type yeast [3]. These quantifiable differences underscore that cyclopamine and jervine are not interchangeable tools for Hedgehog pathway interrogation and must be selected based on specific experimental objectives.

Quantitative Comparative Evidence for Jervine Hydrochloride vs. Key Analogs


Oral Bioavailability: Jervine (60.0%) vs. Cyclopamine (33%)

In a pharmacokinetic study in rats, jervine demonstrated an oral absolute bioavailability of 60.0%, which is substantially higher than the 33% reported for its close structural analog cyclopamine, representing a 1.8-fold difference [1]. This finding establishes that jervine is absorbed more efficiently following oral administration, enabling lower oral dosing for achieving equivalent systemic exposure.

Pharmacokinetics In Vivo Pharmacology Drug Development

Antifungal Activity: Jervine (IC50 13.74 μM) vs. Cyclopamine (IC50 17.60 μM)

In a comparative antifungal screening assay against wild-type yeast cultured in YPD medium, jervine exhibited an IC50 of 13.74 ± 1.40 μM, which is modestly lower (more potent) than cyclopamine's IC50 of 17.60 ± 1.39 μM [1]. The difference represents approximately a 22% lower inhibitory concentration for jervine relative to cyclopamine.

Antifungal Screening Natural Product Pharmacology Hedgehog Inhibition

Divergent Apoptotic Activity: Cyclopamine Induces Apoptosis; Jervine Does Not

In a direct comparative study using HEL and TF1a human erythroleukemia cell lines, cyclopamine inhibited cell proliferation and induced apoptosis, whereas jervine did not induce apoptosis under identical experimental conditions [1]. Both compounds upregulated COX-2 expression, but jervine-induced COX-2 overexpression occurred via an NF-κB-dependent pathway, while cyclopamine's effects were PKC-mediated [1].

Apoptosis Erythroleukemia COX-2 Regulation

Hedgehog Pathway Inhibition Potency: Jervine (IC50 500–700 nM) vs. Cyclopamine (IC50 300 nM) vs. Vismodegib (IC50 3 nM)

Jervine inhibits Hedgehog signaling with an IC50 range of 500–700 nM in s12 cells [1]. Cyclopamine exhibits an IC50 of approximately 300 nM, making it modestly more potent than jervine [2]. The synthetic clinical compound vismodegib (GDC-0449) is substantially more potent with an IC50 of 3 nM [3]. Thus, jervine occupies an intermediate potency position between the weaker natural alkaloid cyclopamine and the high-potency synthetic Smo antagonist vismodegib.

Hedgehog Signaling Smoothened Antagonist IC50 Potency Ranking

Oral Bioavailability: Jervine (60.0%) vs. Veratramine (22.5%)

In a comparative pharmacokinetic analysis, jervine exhibited an oral absolute bioavailability of 60.0%, which is substantially higher than the 22.5% reported for veratramine, another Veratrum-derived steroidal alkaloid [1]. This 2.7-fold difference indicates that jervine is significantly better absorbed following oral administration than other alkaloids from the same plant source.

Pharmacokinetics Veratrum Alkaloids Oral Absorption

Optimal Research and Industrial Use Cases for Jervine Hydrochloride (CAS 60326-37-6)


In Vivo Hedgehog Pathway Studies Requiring Oral Dosing Efficiency

For rodent studies investigating Hedgehog pathway modulation via oral gavage, jervine hydrochloride is the preferred natural steroidal alkaloid selection due to its 60.0% oral absolute bioavailability, which is 1.8-fold higher than cyclopamine (33%) and 2.7-fold higher than veratramine (22.5%) [1]. This pharmacokinetic advantage translates to lower compound consumption, reduced dosing variability, and improved experimental reproducibility. Researchers should account for jervine's documented enterohepatic circulation when designing sampling time points and interpreting systemic exposure profiles [1].

Hedgehog Pathway Inhibition Without Apoptotic Confounding

In cellular studies where Hedgehog pathway inhibition must be achieved without concomitant induction of apoptosis, jervine provides a cleaner pharmacological tool compared to cyclopamine. In human erythroleukemia cell models, jervine inhibits Hh signaling without triggering apoptosis, whereas cyclopamine induces apoptosis under identical conditions [2]. This differential activity makes jervine particularly suitable for dissecting Hh pathway contributions to proliferation and differentiation independent of apoptotic cell death pathways.

Antifungal Screening with Natural Product Smo Antagonists

For antifungal discovery programs screening Hedgehog pathway inhibitors, jervine offers slightly enhanced potency (IC50 = 13.74 μM) compared to cyclopamine (IC50 = 17.60 μM) against wild-type yeast in YPD culture conditions [3]. This ~22% improvement in inhibitory concentration may reduce compound requirements for initial screening campaigns and provide a more favorable starting point for medicinal chemistry optimization of natural product-derived antifungal leads.

Reference Standard for Intermediate-Potency Smoothened Antagonism

Jervine hydrochloride serves as a well-characterized reference standard representing intermediate-potency Smoothened antagonism with an IC50 range of 500–700 nM, positioned between the weaker natural alkaloid cyclopamine (~300 nM) and the high-potency synthetic clinical candidate vismodegib (3 nM) [4][5]. This intermediate potency profile makes jervine particularly useful for structure-activity relationship (SAR) studies comparing natural versus synthetic Smo antagonists and for calibrating assay sensitivity in HTS campaigns targeting the Hedgehog pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jervine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.